

4-isobutoxybenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Isobutoxybenzoic acid

Cat. No.: B1348398

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Technical Guide: 4-Isobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and analytical methodologies related to **4-isobutoxybenzoic acid**. The following sections detail its molecular characteristics, experimental protocols for its synthesis and analysis, and a visual representation of the synthetic pathway.

Core Data and Molecular Formula

4-Isobutoxybenzoic acid is a carboxylic acid derivative characterized by an isobutoxy group at the para position of the benzoic acid ring.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	194.23 g/mol
IUPAC Name	4-(2-methylpropoxy)benzoic acid
CAS Number	113943-99-6
Physical Form	Solid

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-isobutoxybenzoic acid** are presented below. These protocols are intended for use by trained laboratory personnel.

Synthesis of 4-Isobutoxybenzoic Acid via Williamson Ether Synthesis

This protocol describes the synthesis of **4-isobutoxybenzoic acid** from 4-hydroxybenzoic acid and isobutyl bromide.

Materials and Reagents:

- 4-hydroxybenzoic acid
- Isobutyl bromide (1-bromo-2-methylpropane)
- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Round-bottom flask
- Reflux condenser
- Stirring plate and magnetic stir bar
- Heating mantle
- Separatory funnel
- Büchner funnel and filter paper

- Beakers and graduated cylinders
- pH paper

Procedure:

- **Preparation of Sodium 4-hydroxybenzoate:** In a round-bottom flask, dissolve a specific molar equivalent of 4-hydroxybenzoic acid in ethanol. To this solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of deionized water. Stir the mixture at room temperature until the 4-hydroxybenzoic acid is completely neutralized to form sodium 4-hydroxybenzoate.
- **Alkylation Reaction:** To the solution of sodium 4-hydroxybenzoate, add a slight molar excess (e.g., 1.1 equivalents) of isobutyl bromide.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.
- **Extraction:** Wash the aqueous solution with diethyl ether to remove any unreacted isobutyl bromide and other non-polar impurities. Discard the organic layer.
- **Acidification and Precipitation:** Cool the aqueous layer in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. The **4-isobutoxybenzoic acid** will precipitate out of the solution as a solid.
- **Isolation and Purification:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final pure **4-isobutoxybenzoic acid**.
- **Drying:** Dry the purified product in a vacuum oven at a suitable temperature.

HPLC Analysis of 4-Isobutoxybenzoic Acid

This protocol provides a general method for the quantitative analysis of **4-isobutoxybenzoic acid** using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
- C18 reverse-phase HPLC column (e.g., 5 μm particle size, 4.6 x 250 mm)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or another suitable buffer component
- Syringe filters (0.45 μm)
- Autosampler vials

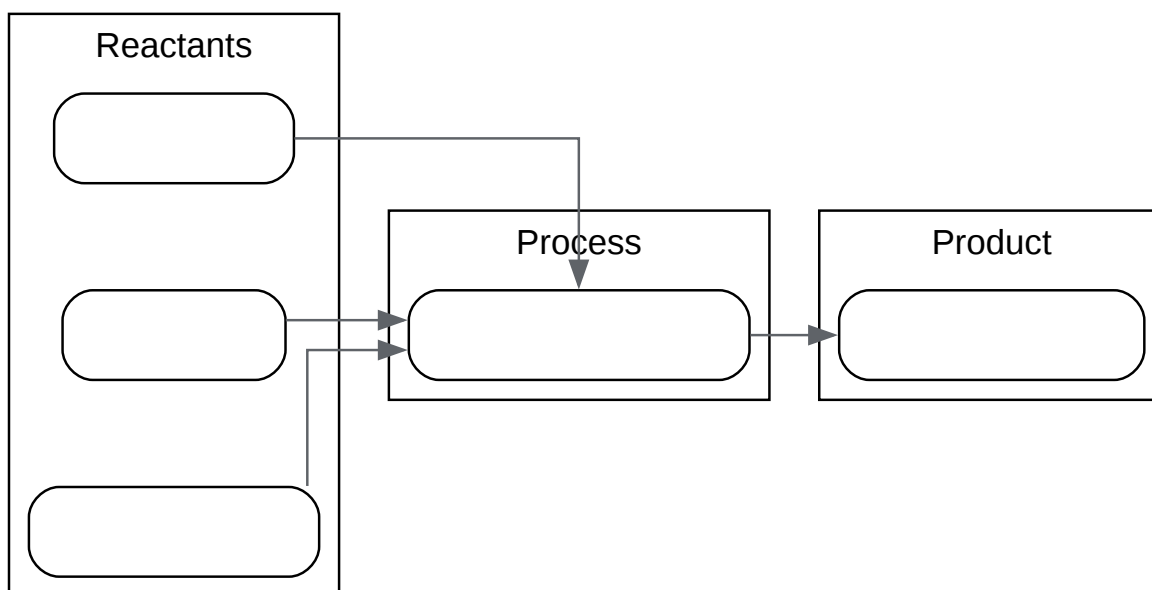
Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v). Acidify the aqueous component with a small amount of phosphoric acid to a pH of approximately 2.5-3 to ensure the analyte is in its protonated form. Degas the mobile phase before use.
- **Standard Solution Preparation:** Prepare a stock solution of **4-isobutoxybenzoic acid** of a known concentration in the mobile phase or a suitable solvent like acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.
- **Sample Preparation:** Accurately weigh a known amount of the sample containing **4-isobutoxybenzoic acid** and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 μm syringe filter into an autosampler vial.
- **Chromatographic Conditions:**

- Column: C18 reverse-phase column
- Mobile Phase: Acetonitrile/Water (acidified), isocratic or gradient elution
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 μL
- Column Temperature: Ambient or controlled (e.g., 30 $^{\circ}\text{C}$)
- Detection: UV at a wavelength of maximum absorbance for **4-isobutoxybenzoic acid** (e.g., 254 nm).
- Analysis: Inject the prepared standard solutions to generate a calibration curve. Then, inject the sample solutions. The concentration of **4-isobutoxybenzoic acid** in the sample can be determined by comparing its peak area to the calibration curve.

Diagrams

The following diagram illustrates the synthetic workflow for **4-isobutoxybenzoic acid**.



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Caption: Synthetic pathway of **4-isobutoxybenzoic acid**.

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